1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperazine
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Description
1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperazine is a chemical compound with the molecular formula C17H26N2O2S . Its average mass is 322.466 Da and its monoisotopic mass is 322.171509 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperazine, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperazine is defined by its molecular formula, C17H26N2O2S . The compound’s average mass is 322.466 Da and its monoisotopic mass is 322.171509 Da .Mechanism of Action
Target of Action
The primary target of 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperazine is H1 receptors . These receptors play a crucial role in allergic reactions, as they interact with histamine, a compound released in response to allergens .
Mode of Action
This compound acts as an antagonist to H1 receptors . It has a higher affinity to these receptors than histamine, meaning it can effectively block the interaction of histamine with H1 receptors . This blocking action prevents the allergic reactions typically triggered by histamine .
Biochemical Pathways
It’s known that the compound’s action on h1 receptors disrupts the normal function of histamine, thereby mitigating the symptoms of allergies .
Result of Action
The action of 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperazine results in significant effects on both allergic asthma and allergic itching . By blocking the interaction of histamine with H1 receptors, it can effectively alleviate these allergic symptoms .
Action Environment
The efficacy and stability of 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperazine can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the release of histamine, thereby increasing the demand for H1 receptor antagonists like this compound . .
properties
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-18-11-13-19(14-12-18)22(20,21)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h7-10,15H,2-6,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLDNSGACJHEHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperazine |
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